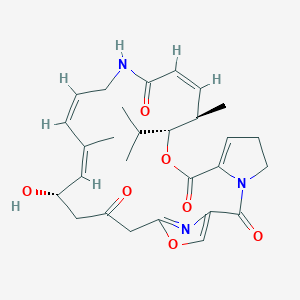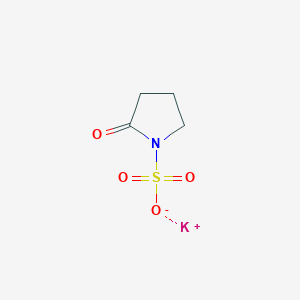
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation is reported, which suggests that similar conditions could potentially be applied to the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate . Additionally, the use of protecting groups, such as 2-(pyridin-2-yl)ethanol for carboxylic acids, indicates advanced synthetic techniques that could be relevant .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate was analyzed using FT-IR, NMR, and density functional methods, which could be analogous to the structural analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the literature. Ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates were shown to react with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . This indicates that Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate might also undergo various chemical transformations under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are detailed in the literature. For instance, the review on 2-ethyl-1-butanol as a fragrance ingredient provides toxicological and dermatological data, which could be relevant for assessing the safety profile of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate . Moreover, the analysis of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate includes spectroscopic analyses and quantum chemical calculations, which could inform the property analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate .
Applications De Recherche Scientifique
Crystal Structure and Synthesis
Crystal Structure of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate : The compound has been crystallized and its structure determined, revealing its monoclinic crystal system and specific dimensions, contributing to understanding its physical properties (Liu et al., 2009).
Synthesis Routes and Derivatives : Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate serves as a key component in synthesizing various pyrrole derivatives, showcasing its versatility and utility in organic synthesis (Dawadi & Lugtenburg, 2011).
Optical and Electronic Properties
Optical Properties of Derivatives : Certain derivatives of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate exhibit distinct optical properties, showing solvatochromism, which is the change in color depending on the solvent. This property is valuable for designing materials for optical applications (Krzyżak, Śliwińska, & Malinka, 2015).
Quantum Chemical Properties : Quantum chemical calculations have been performed on derivatives of Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate, analyzing their molecular properties like HOMO and LUMO energies, which are critical for understanding the electronic structure and reactivity of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Biocatalytic Applications
- Enantioselective Hydrolysis : A new bacterial strain has been identified for the enantioselective hydrolysis of ethyl 2-(2-oxopyrrolidin-1-yl) butyrate. The strain, Tsukamurella tyrosinosolvens E105, offers high enantioselectivity and conversion rates, illustrating the compound's potential in biocatalytic processes (He, Yuan, Wang, & Wang, 2012).
Propriétés
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-8(10(13)14-4-2)11-7-5-6-9(11)12/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMCZAXOGVTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560280 | |
| Record name | Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |
CAS RN |
86815-10-3 | |
| Record name | Ethyl α-ethyl-2-oxo-1-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86815-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
